Terbinafine-d3(N-methyl-d3)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

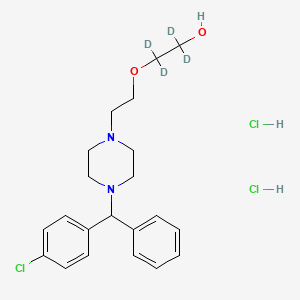

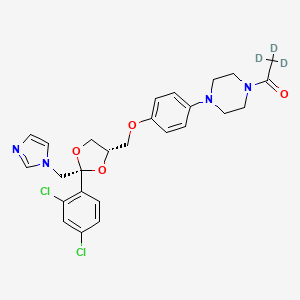

Terbinafine-d3(N-methyl-d3) is an isotope labelled form of Terbinafine . Terbinafine is an antifungal medication used to treat conditions such as ringworm, pityriasis versicolor, and fungal nail infections . The molecular formula of Terbinafine-d3(N-methyl-d3) is C21H22D3N and its molecular weight is 294.44 .

Synthesis Analysis

A three-step batch-flow hybrid process has been developed for an expeditious synthesis of the enynol key intermediate of antifungal terbinafine . This procedure involves consecutive organometallic steps without the necessity of any in-line purification: after a metalation by n-butyllithium, a selective addition of the lithium salt was elaborated followed by a Grignard reaction resulting in a high yield of 6,6-dimethylhept-1-en-4-yn-3-ol .Molecular Structure Analysis

The molecular structure of Terbinafine-d3(N-methyl-d3) can be analyzed using various techniques such as molecular mechanics, semi-empirical (PM3) and DFT (at B3LYP/6-31G* level) calculations . These techniques show that Terbinafine and its metabolites have LUMO-HOMO energy differences ranging from 4.22 to 4.73 eV based on DFT calculations .Physical And Chemical Properties Analysis

Terbinafine-d3(N-methyl-d3) is highly lipophilic in nature and tends to accumulate in skin, nails, and fatty tissues . The physicochemical properties of the complexes between Terbinafine and different cyclodextrins have been studied in pH 12 aqueous solutions at 25 °C and in the solid state .Aplicaciones Científicas De Investigación

Photodynamic Therapy and Antifungal Resistance

- Terbinafine is commonly used against Trichophyton infections. However, resistance due to squalene epoxidase (SQLE) alterations is increasing. Research explores photodynamic therapy (PDT) as an effective treatment against both terbinafine resistant and susceptible strains. PDT's efficacy against dermatophytes is not affected by terbinafine susceptibility or SQLE mutations, making it a promising alternative treatment method (Shen et al., 2021).

Inhibition of Cell Proliferation

- Terbinafine has shown inhibitory effects on human umbilical vascular endothelial cells (HUVEC) proliferation. It operates through a dose-dependent decrease in cell numbers, affecting the S-phase of the cell-cycle and involving the p21-associated signaling pathway. This finding indicates potential for anti-angiogenic effects of terbinafine (Ho et al., 2004).

Chemical Analysis and Impurity Detection

- A novel reversed-phase HPLC method has been developed for simultaneous determination of terbinafine and its impurities in pharmaceutical formulations. This method is crucial for ensuring the quality and efficacy of terbinafine in pharmaceutical applications (Matysová et al., 2006).

Antagonist of Smooth Muscle Cell Mitogenic Response

- Terbinafine has been identified as an inhibitor of the smooth muscle cell mitogenic response to platelet-derived growth factor (PDGF) both in vitro and in vivo. This property suggests its potential application in preventing neointimal proliferation, a critical factor in various vascular diseases (Nemecek et al., 1989).

Electrochemical Detection and Analysis

- Terbinafine's electrochemical behavior has been studied, demonstrating its potential for sensitive detection in biological fluids. This research aids in understanding its pharmacokinetics and therapeutic monitoring (Arranz et al., 1997).

Synthesis and Production Methods

- Research has been dedicated to developing effective methods for the synthesis of terbinafine, enhancing its availability and reducing costs. This includes exploring various chemical pathways and processes to produce terbinafine more efficiently and safely (Kazakov & Golosov, 2004).

Mecanismo De Acción

Safety and Hazards

Propiedades

Número CAS |

1133210-36-2 |

|---|---|

Fórmula molecular |

C21H22D3N |

Peso molecular |

294.46 |

Pureza |

98% by HPLC; 98% atom D; |

Números CAS relacionados |

91161-71-6 (unlabelled); 78628-80-5 (unlabelled hydrochloride) |

Etiqueta |

Terbinafine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.